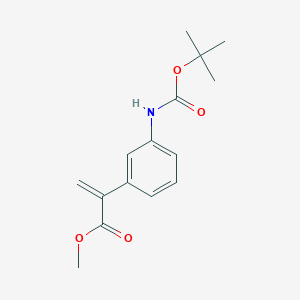
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid
Vue d'ensemble
Description
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the second position and a dimethoxypyrimidinyl group at the sixth position of the benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,6-dimethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 4-(4,6-Dimethoxypyrimidin-2-yl)methoxybenzoic acid
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
Uniqueness
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and dimethoxypyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
113761-80-1 |
|---|---|
Formule moléculaire |
C13H11ClN2O5 |
Poids moléculaire |
310.69 g/mol |
Nom IUPAC |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
Clé InChI |
LJSAQLRCMQXRTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)


![6-Chloro-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B8732348.png)





![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)

